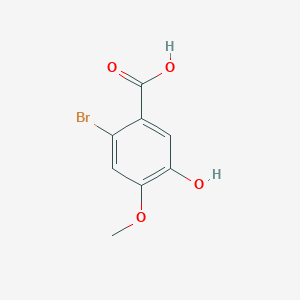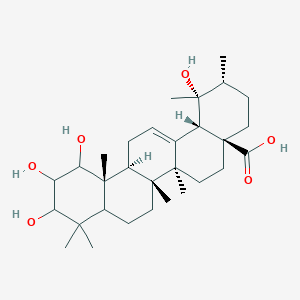
2-Brom-5-hydroxy-4-methoxybenzoesäure
Übersicht
Beschreibung
2-Bromo-5-hydroxy-4-methoxybenzoic acid is a brominated aromatic compound with potential interest in various chemical and pharmaceutical fields due to its unique structure, incorporating bromo, hydroxy, and methoxy groups attached to a benzoic acid core. Such compounds are often investigated for their reactivity, potential as intermediates in organic synthesis, and their physicochemical properties.
Synthesis Analysis
Synthesis of related brominated aromatic compounds typically involves halogenation, methoxylation, and carboxylation reactions. For instance, synthesis approaches for similar compounds have involved starting from simpler aromatic acids or esters, followed by sequential introduction of the functional groups through reactions like bromination, methoxylation, and hydroxylation, achieving high purity and yields under optimized conditions (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by X-ray crystallography, which can reveal the arrangement of the bromo, hydroxy, and methoxy groups relative to the benzoic acid core. These structures often display specific intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, contributing to their stability and reactivity (Pablo A. Raffo et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthese von Urolithin-Derivaten
2-Brom-5-hydroxy-4-methoxybenzoesäure eignet sich für die Synthese von Urolithin-Derivaten {svg_1}. Urolithine sind Metaboliten von Ellagsäure und Ellagitanninen und wurden wegen ihrer potenziellen gesundheitlichen Vorteile untersucht, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften.
Synthese von substituierten Aminobenzacridinen
Diese Verbindung kann zur Synthese von substituierten Aminobenzacridinen verwendet werden {svg_2}. Aminobenzacridine sind eine Klasse von Verbindungen, die in der medizinischen Chemie vielversprechend sind, da sie potenzielle biologische Aktivitäten aufweisen, darunter antivirale, antibakterielle und krebshemmende Wirkungen.
Synthese von 8-Chlor-2-Methoxydibenzo[b,f]thiepin-10(11H)-on und seinem 3-Methoxy-Derivat
This compound kann auch zur Synthese von 8-Chlor-2-Methoxydibenzo[b,f]thiepin-10(11H)-on und seinem 3-Methoxy-Derivat verwendet werden {svg_3}. Diese Verbindungen sind im Bereich der medizinischen Chemie interessant, da sie potenzielle pharmakologische Eigenschaften besitzen.
Synthese von Isoindolinon-Derivaten
Isoindolinon-Derivate können unter Verwendung von this compound synthetisiert werden {svg_4}. Isoindolinone sind eine Klasse von Verbindungen, die wegen ihrer potenziellen biologischen Aktivitäten untersucht wurden, darunter entzündungshemmende, antimykotische und krebshemmende Wirkungen.
Zwischenprodukt in der organischen Synthese
This compound kann als Zwischenprodukt in verschiedenen organischen Syntheseprozessen dienen {svg_5}. Seine einzigartige Struktur macht es zu einem wertvollen Baustein in der Synthese komplexer organischer Moleküle.
Material für die chemische Forschung
Aufgrund seiner einzigartigen chemischen Eigenschaften kann this compound als Material für die chemische Forschung verwendet werden {svg_6}. Es kann verwendet werden, um Reaktionsmechanismen zu untersuchen, neue Synthesemethoden zu entwickeln oder die Eigenschaften verwandter Verbindungen zu erforschen.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-5-hydroxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are typically characterized by the compound’s ability to modulate the activity of these enzymes, either by inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression related to cell proliferation and apoptosis. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-5-hydroxy-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can induce oxidative stress by generating reactive oxygen species, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Bromo-5-hydroxy-4-methoxybenzoic acid has been observed to cause sustained alterations in cellular functions, such as prolonged activation of stress response pathways .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .
Metabolic Pathways
2-Bromo-5-hydroxy-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways can influence the overall effect of the compound on cellular functions and metabolic flux .
Transport and Distribution
The transport and distribution of 2-Bromo-5-hydroxy-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biochemical activity and localization .
Subcellular Localization
2-Bromo-5-hydroxy-4-methoxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and oxidative stress responses .
Eigenschaften
IUPAC Name |
2-bromo-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWIPQTBHQOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)


